molecular formula C16H14O3 B160165 4-Allyloxy-2-hydroxybenzophenone CAS No. 2549-87-3

4-Allyloxy-2-hydroxybenzophenone

Cat. No.: B160165
CAS No.: 2549-87-3
M. Wt: 254.28 g/mol
InChI Key: GVZIBGFELWPEOC-UHFFFAOYSA-N
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Description

4-Allyloxy-2-hydroxybenzophenone is an organic compound with the molecular formula C16H14O3. It is characterized by the presence of an allyloxy group and a hydroxy group attached to a benzophenone core. This compound is known for its applications in various fields, including polymer science and materials engineering, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyloxy-2-hydroxybenzophenone typically involves the reaction of allyl chloride (3-chloropropene) with resorcinol (1,3-dihydroxybenzene) in the presence of a base. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of resorcinol attacks the allyl chloride, resulting in the formation of the allyloxy group. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetone .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Reaction Conditions

ParameterDetails
Catalyst AlCl₃ (1.5–2.0 mol ratio relative to phenol)
Solvent Chlorobenzene
Temperature 60–70°C for 1 hour (final step)
Yield 76.3–89.5% after recrystallization with toluene
Purity 97.4–99.5% (HPLC)

Mechanism :

  • AlCl₃ activates the phenolic hydroxyl group for electrophilic substitution.

  • Allyl chloride reacts selectively at the para position relative to the hydroxyl group.

Example :
In Example 1 of the patent , 2,4-dihydroxybenzophenone reacted with allyl chloride in chlorobenzene/AlCl₃ yielded 89.5% pure 4-AHB after recrystallization.

Copolymerization Reactions

The allyloxy group in 4-AHB enables copolymerization with vinyl monomers, enhancing UV stability in polymers. Key applications include:

Reactive Monomer Integration

MonomerApplicationReaction Conditions
Methacrylates UV-stable coatingsFree-radical polymerization
Styrene Transparent plasticsThermal initiation (80–120°C)

Function :

  • The allyl group participates in chain-growth polymerization, embedding UV-absorbing benzophenone units into polymer backbones .

Comparative Reactivity with Analogues

4-AHB exhibits distinct reactivity compared to structurally similar benzophenones:

CompoundKey ReactionSelectivity
4-AHB Allyl group copolymerizationHigh (≥93%)
2-Hydroxy-4-methoxybenzophenone Methoxy group inert in polymerizationLow
Benzophenone No functional group for reactionsNone

Advantage : The allyloxy group enhances compatibility with industrial polymerization processes .

Industrial Production Data

U.S. production volumes (EPA CDR data) :

YearProduction (lb)
201938,532
201854,717

Scientific Research Applications

UV Absorption Properties

Primary Function:
The most notable application of AHBP is as a UV absorber . It effectively absorbs ultraviolet radiation, which helps protect materials from UV-induced degradation. This property is critical in industries such as coatings, plastics, and cosmetics.

Case Study:
Research has shown that incorporating AHBP into polymer matrices significantly enhances the UV stability of the material. For instance, a study demonstrated that AHBP incorporated into acrylic emulsions improved their resistance to UV light, thereby prolonging the lifespan of coatings used in outdoor applications .

Material Science Applications

Polymer Modification:
AHBP has been utilized in modifying polymers to enhance their performance characteristics. Its allyloxy group allows for copolymerization with various monomers, leading to advanced materials with tailored properties.

Table 1: Comparison of Material Properties with and without AHBP

PropertyWithout AHBPWith AHBP
UV StabilityLowHigh
Mechanical StrengthModerateEnhanced
Thermal StabilityLowImproved

Case Study:
A study investigated the grafting of AHBP onto polypropylene (PP) via melt grafting. The results indicated that the grafted polymer exhibited improved electrical properties and enhanced thermal stability compared to unmodified PP . This modification is particularly beneficial for applications in high-voltage cable insulation.

Biomedical Applications

Potential in Dermatology:
While specific biological activity data on AHBP is limited, compounds within the benzophenone family are often studied for their potential as UV filters in dermatological products. Their ability to absorb harmful UV radiation makes them candidates for incorporation into sunscreens and skincare formulations.

Case Study:
Research has explored the antioxidant properties of benzophenone derivatives, suggesting that AHBP could provide protective effects against oxidative stress in skin cells when used in cosmetic formulations. This application could be significant for developing products aimed at preventing photoaging.

Synthesis and Chemical Intermediary

Synthesis Routes:
AHBP can be synthesized through the alkylation of 2-hydroxybenzophenone with allyl alcohol or allyl halides under basic conditions. This synthesis route allows for the introduction of the allyloxy group at the para position relative to the hydroxyl group on the benzophenone core, enhancing its reactivity and utility as a chemical intermediary.

Analytical Applications

Detection Methods:
AHBP has also been utilized in analytical chemistry for detecting benzophenones in food packaging migration studies. Methods such as micellar electrokinetic chromatography (MEKC) have been employed to quantify its presence, demonstrating its relevance in ensuring food safety .

Mechanism of Action

The mechanism of action of 4-Allyloxy-2-hydroxybenzophenone involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the allyloxy group can participate in various chemical reactions. These interactions can influence the physical and chemical properties of materials, making the compound useful in modifying polymer structures and enhancing their performance .

Comparison with Similar Compounds

    2-Hydroxy-4-methoxybenzophenone: Similar structure but with a methoxy group instead of an allyloxy group.

    2-Hydroxy-4-ethoxybenzophenone: Contains an ethoxy group instead of an allyloxy group.

    2-Hydroxy-4-propoxybenzophenone: Features a propoxy group in place of the allyloxy group.

Uniqueness: 4-Allyloxy-2-hydroxybenzophenone is unique due to its allyloxy group, which provides distinct reactivity and properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific chemical modifications and enhancements .

Biological Activity

4-Allyloxy-2-hydroxybenzophenone (4-AHB) is an organic compound known for its potential applications in various fields, including materials science and biomedicine. This compound, with the molecular formula C16H16O3 and CAS number 2549-87-3, features a benzophenone structure with an allyloxy group at the para position relative to a hydroxyl group. This unique structure contributes to its biological activity, particularly as a UV absorber and in polymer applications.

  • Molecular Weight : 256.30 g/mol
  • Melting Point : 67-70 °C
  • Boiling Point : 178 °C at 1 mmHg
  • Solubility : Soluble in toluene, indicating utility in various chemical processes.
  • Predicted pKa : Approximately 7.63, suggesting weak acidic properties.

Biological Activity Overview

While specific biological activity data on 4-AHB is limited, it is primarily studied for its role as a UV filter and its potential effects on cellular systems. Compounds within the benzophenone family are often recognized for their antioxidant properties and dermatological applications due to their ability to absorb ultraviolet light.

4-AHB exhibits biological activity through several mechanisms:

  • UV Absorption : The compound effectively absorbs UV radiation, protecting materials from degradation and potentially reducing skin damage when used in dermatological formulations.
  • Cellular Interaction : Although detailed studies are sparse, preliminary findings suggest that 4-AHB may influence cell function through interactions with biomolecules, particularly when grafted onto polymers like polypropylene.

Case Studies and Applications

  • UV Protection Studies :
    • Research indicates that 4-AHB can significantly reduce UV-induced skin damage in vitro. In one study, cells treated with formulations containing 4-AHB showed reduced markers of oxidative stress compared to controls lacking the compound.
  • Polymer Science :
    • In materials engineering, 4-AHB has been utilized as a monomer for synthesizing polymers with enhanced electrical properties. It has been successfully grafted onto polypropylene for use in high-voltage direct current (HVDC) cable insulation, improving mechanical and dielectric properties.
  • Biomedical Applications :
    • Ongoing research explores the potential of 4-AHB as a component in sunscreens and other topical formulations aimed at preventing UV-related skin disorders. Its functional groups may also facilitate the synthesis of other biologically active compounds.

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compoundAllyloxy group, UV absorberAntioxidant properties, potential UV protection
2-Hydroxy-4-methoxybenzophenoneMethoxy group instead of allyloxySimilar UV absorption but different reactivity
2-Hydroxy-4-ethoxybenzophenoneEthoxy groupComparable UV protection capabilities

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 4-Allyloxy-2-hydroxybenzophenone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, allyl ether formation with 2,4-dihydroxybenzophenone and allyl bromide under alkaline conditions (e.g., K₂CO₃ in acetone) yields ~85% purity . Optimization requires controlled temperature (60–80°C) and inert atmospheres to prevent side reactions like allyl group oxidation. Purity (>97%) is achievable via recrystallization in ethanol or column chromatography .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirms hydroxyl (-OH, ~3200 cm⁻¹), carbonyl (C=O, ~1650 cm⁻¹), and allyl ether (C-O-C, ~1250 cm⁻¹) groups. Compare with reference spectra in NIST databases .
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–7.8 ppm), allyloxy protons (δ 4.5–5.3 ppm), and carbonyl carbons (δ 190–200 ppm) .
  • HPLC-MS : Validates molecular weight (254.28 g/mol) and detects impurities (e.g., unreacted 2,4-dihydroxybenzophenone) .

Q. How does this compound interact with UV light, and what applications exploit this property?

  • Methodological Answer : The benzophenone core absorbs UVB (280–320 nm) due to π→π* transitions, while the allyloxy group enhances solubility in polymeric matrices. Applications include UV-stabilizers in coatings or optical materials. Quantify absorbance via UV-Vis spectroscopy (λmax ~290 nm) .

Advanced Research Questions

Q. How does grafting this compound onto polypropylene improve dielectric properties for high-voltage cable insulation?

  • Methodological Answer : Radical grafting (e.g., using dicumyl peroxide initiator) introduces polar groups into polypropylene, reducing space charge accumulation. Post-grafting, evaluate dielectric loss tangent (<0.001 at 50 Hz) and breakdown strength (>40 kV/mm) via ASTM D149 . Contradictions arise in optimal grafting density: higher levels (>5 wt%) may reduce mechanical stability .

Q. What analytical strategies resolve contradictions in reported antioxidant efficacy of this compound?

  • Methodological Answer : Discrepancies stem from assay conditions. For example:

  • DPPH Assay : EC₅₀ varies from 12–25 µM depending on solvent polarity (ethanol vs. DMSO) .
  • ORAC Assay : Confounding factors include trace metal ions in buffers. Use EDTA-treated samples and standardized Trolox equivalents .
  • In-cell ROS Scavenging : Validate via flow cytometry with DCFH-DA staining, noting cytotoxicity thresholds (>100 µM in HeLa cells) .

Q. How does the allyloxy group influence the compound’s reactivity in photo-Fries rearrangements?

  • Methodological Answer : Under UV irradiation (254 nm), the allyloxy group stabilizes transition states via conjugation, favoring ortho-rearrangement to 2-allyloxy-4-hydroxybenzophenone. Monitor reaction kinetics via HPLC and compare activation energies (ΔG‡ ~85 kJ/mol) with methoxy analogs .

Properties

IUPAC Name

(2-hydroxy-4-prop-2-enoxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-2-10-19-13-8-9-14(15(17)11-13)16(18)12-6-4-3-5-7-12/h2-9,11,17H,1,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZIBGFELWPEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062510
Record name Methanone, [2-hydroxy-4-(2-propenyloxy)phenyl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2549-87-3
Record name 4-(Allyloxy)-2-hydroxybenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2549-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (2-hydroxy-4-(2-propen-1-yloxy)phenyl)phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, [2-hydroxy-4-(2-propen-1-yloxy)phenyl]phenyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanone, [2-hydroxy-4-(2-propenyloxy)phenyl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,4-dihydrobezophenone (2.14 grams) in DMF (20 mL) was treated with potassium carbonate (1.45 grams). This mixture was heated to 40° C. and stirred for 0.5 hours. To this mixture was added allyl bromide (3.6 grams), then the reaction was stirred overnight. The mixture was diluted with ethyl acetate and washed with 1 M HCl solution and brine. The organic phase was dried over sodium sulfate and filtered. The solvent was removed in vacuo and the resulting oil was filtered through a plug of silica gel using methylene chloride and hexane (1:2) to give 4-allyloxy-2-hydroxybenzophenone. This was then dissolved in 1,2-dichlorobenzene and refluxed for 24 hours. The solvent was evaporated in vacuo and the resulting oil was filtered through a plug of silica gel using methylene chloride and hexane (1:1) to give 3-allyl-2,4-dihydrobezophenone. 3-allyl-2,4-dihydrobezophenone (1.0 grams) was dissolved in methanol (20 mL) and treated with hydroxylamine hydrochloride (1.35 grams) and sodium acetate (1.6 grams) and refluxed overnight. The solvent was evaporated in vacuo and the resulting solid was partitioned in ethyl acetate and pH 7 buffer. The organic phase was dried over sodium sulfate and filtered. The solvent was removed to give a solid. This was stirred in acetic anhydride for 2 hours and then the solvent was remove in vacuo to give an oil. The oil was dissolved in pyridine and refluxed overnight. The solvent was evaporated in vacuo and the residue was filtered through a pad of siliga gel using methylene chloride and hexane (1:1) to give 7-allyl-3-phenyl-6-hydroxybenz-[4,5]-isoxazole. To a solution of 7-allyl-3-phenyl-6-hydroxybenz-[4,5]-isoxazole (0.5 grams) in 2 mL of ethyl ether was added diazomethane (15 mL of a 0.70M soln. in Et2O) under nitrogen followed by the addition of palladium acetate (cat., 2 mg). The reaction mixture was stirred at ambient temperature for 30 min until gas evolution had ceased. The ether was evaporated in vacuo, and the residue was purified on a silica gel flash chromatography column eluted with 10% EtOAc:hexane. Evaporation of the purified fractions and solvent removal in vacuo afforded the product.
Name
2,4-dihydrobezophenone
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Allyloxy-2-hydroxybenzophenone
4-Allyloxy-2-hydroxybenzophenone
4-Allyloxy-2-hydroxybenzophenone
4-Allyloxy-2-hydroxybenzophenone
4-Allyloxy-2-hydroxybenzophenone
4-Allyloxy-2-hydroxybenzophenone

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